2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride
Description
2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a dichlorinated phenyl ring substituted at the 2- and 4-positions.
Key Properties (derived from evidence):
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCKLBJTTIPULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197233-95-6 | |
| Record name | Pyrrolidine, 2-(2,4-dichlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197233-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2,4-dichlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of 2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomers of Dichlorophenylpyrrolidine Derivatives
The position of chlorine substituents on the phenyl ring significantly influences physicochemical and biological properties.
*Calculated based on analogous structures.
Impact of Substituent Position :
Functional Group Variations
Substitution of chlorine with other groups modifies solubility, lipophilicity, and metabolic stability.
Functional Group Insights :
Regulatory and Commercial Status
- Regulatory Compliance : The target compound is listed in commercial catalogs (e.g., Combi-Blocks, Aaron Chemicals) but lacks explicit regulatory status details. In contrast, clonidine hydrochloride (CAS 4205-91-8), a structurally distinct dichlorophenyl compound, is classified as hazardous under OSHA standards .
- Synthesis Intermediates : Dichlorophenylhydrazine hydrochlorides () may serve as precursors, highlighting the importance of halogenation steps in synthesis.
Biological Activity
2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride is a chemical compound recognized for its potential biological activity, particularly in the context of medicinal chemistry. Its structure features a pyrrolidine ring substituted with a dichlorophenyl group, contributing to its pharmacological properties. This article explores the biological activity of this compound, including its interactions with neurotransmitter receptors, anti-inflammatory effects, and potential therapeutic applications.
- Molecular Formula : C10H11Cl2N
- Molecular Weight : 218.11 g/mol
- Appearance : Typically encountered as a hydrochloride salt, enhancing its solubility for biological applications.
Research indicates that 2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride may act as an antagonist or modulator of neurotransmitter receptors, particularly within the central nervous system (CNS). The dichlorophenyl moiety enhances its interaction with specific biological targets involved in neurotransmission, especially in GABAergic and dopaminergic pathways.
Binding Affinities
Studies have shown that this compound can bind to various neurotransmitter receptors, which is crucial for understanding its pharmacological effects. The binding affinities and mechanisms of action are essential areas of ongoing research.
Anti-inflammatory and Analgesic Properties
The compound has demonstrated significant anti-inflammatory and analgesic properties in various pharmacological studies. These effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation processes.
| Property | Value |
|---|---|
| COX-2 Inhibition | IC50 = 0.04 μmol |
| Analgesic Efficacy | Significant in animal models |
Case Studies and Research Findings
- CNS Disorders : Investigations into the compound's role as a potential treatment for disorders such as anxiety and depression have shown promise. Its modulation of neurotransmitter systems could lead to novel therapeutic strategies.
- Inflammation Models : In animal models of inflammation, treatment with 2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride resulted in reduced edema and pain responses compared to control groups.
- Comparative Studies : Similar compounds have been studied to understand structure-activity relationships (SAR). For instance, variations in the chlorophenyl substitution have led to different pharmacological profiles:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(3,4-Dichlorophenyl)pyrrolidine | Different chlorophenyl substitution | Distinct pharmacological profiles |
| (R)-2-(4-Chlorophenyl)pyrrolidine | Chiral compound | Important for stereospecific synthesis |
| 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl) | Piperidine ring instead of pyrrolidine | Different receptor interaction profiles |
Q & A
Q. What are the optimal synthetic routes for 2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. Key considerations include:
- Reagents and Solvents : Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitution due to their ability to stabilize transition states . Elevated temperatures (80–120°C) improve reaction kinetics .
- Catalysts : Use of bases (e.g., NaOH) enhances deprotonation in cyclization steps, as seen in analogous pyrrolidine derivatives .
- Purity Control : Post-synthesis purification via recrystallization or column chromatography is critical. Purity >95% is achievable, as demonstrated in related compounds with similar halogenated aryl groups .
Q. Table 1: Comparison of Reaction Conditions
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify aryl protons (δ 7.2–8.1 ppm) and pyrrolidine ring signals (δ 2.5–3.5 ppm). Coupling patterns distinguish substituents on the dichlorophenyl group .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 276.02 (calculated for CHClN) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as applied to structurally related dihydropyridine derivatives .
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Features | Reference |
|---|---|---|
| H NMR | Aromatic protons (δ 7.4–8.0 ppm) | |
| HRMS | [M+H] at m/z 276.02 | |
| X-ray | Dihedral angle: 85° between aryl/pyrrolidine |
Q. How does the compound's stability vary under different storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs >150°C, as inferred from analogous chlorinated pyrrolidines .
- Light Sensitivity : Halogenated aryl groups may undergo photodegradation; store in amber vials at –20°C .
- pH Sensitivity : Stable in neutral buffers but hydrolyzes under strongly acidic/basic conditions (pH <2 or >12) .
Advanced Research Questions
Q. What reaction mechanisms are involved in the nucleophilic substitution reactions of this compound?
Methodological Answer:
- SAr Mechanism : The electron-withdrawing 2,4-dichlorophenyl group activates the pyrrolidine ring for attack by nucleophiles (e.g., amines, thiols). Kinetic studies show second-order dependence on nucleophile concentration .
- Transition-State Analysis : Computational models (DFT) predict a tetrahedral intermediate stabilized by charge delocalization .
- Experimental Validation : Isotope labeling (e.g., N) tracks nitrogen inversion during substitution, as applied in pyridine derivatives .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare IC values across studies, accounting for variables like assay type (e.g., enzyme inhibition vs. cell viability) .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., Cl position) with activity. For example, 2,4-dichloro substitution enhances binding to GABA receptors compared to mono-chloro analogs .
- Reproducibility Checks : Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What advanced computational methods predict the compound's reactivity and interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model ligand-protein binding using force fields (e.g., AMBER) to assess interactions with CNS targets like serotonin transporters .
- Docking Studies : AutoDock Vina predicts binding poses in acetylcholinesterase, with scoring functions prioritizing halogen-π interactions .
- Reaction Path Search : Quantum chemical calculations (e.g., IRC analysis) map energy profiles for ring-opening reactions .
Data Contradiction Analysis Example
Issue : Discrepancies in reported cytotoxicity (IC varies 10–100 µM across studies).
Resolution :
Variable Control : Ensure consistent cell lines (e.g., HeLa vs. HEK293) and incubation times .
Impurity Analysis : HPLC-MS detects trace byproducts (e.g., dechlorinated derivatives) that may influence toxicity .
Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate robust IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
